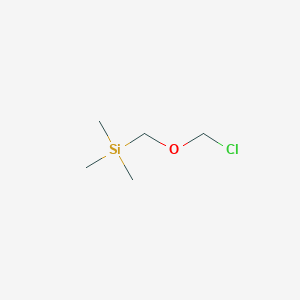

Trimethylsilylmethoxymethyl chloride

Description

Historical Development and Evolution of SEM-Cl as a Synthetic Reagent

The development of Trimethylsilylmethoxymethyl chloride as a synthetic reagent is credited to the work of Bruce H. Lipshutz and Joseph J. Pegram in 1980. total-synthesis.comwikipedia.orgcmu.edu Their research, which was focused on the total synthesis of the natural product N-methylmaysenine, identified the need for a new type of hydroxyl-protecting group with a unique set of stability and cleavage properties. wikipedia.org

At the time, existing protecting groups had limitations. For instance, some were too sensitive to acidic or basic conditions, restricting the range of subsequent chemical transformations that could be performed. The innovation of SEM-Cl was the introduction of a silyl (B83357) group into an acetal-type protecting group, which conferred the unique ability to be cleaved by fluoride (B91410) ions. total-synthesis.com This provided a valuable new tool for synthetic chemists, offering an orthogonal deprotection pathway that was distinct from the acid- or base-lability of many other groups. chemicalbook.com The original publication in Tetrahedron Letters described it as "a new reagent for the protection of the hydroxyl group," and it quickly gained traction within the organic synthesis community. wikipedia.orggoogle.com Professor Lipshutz's career has been noted for the development of numerous new reagents and technologies with broad appeal in synthesis, with SEM-Cl being a prominent early example. ucsb.edu

Scope and Significance of Academic Research on SEM-Cl

The introduction of SEM-Cl has had a significant and lasting impact on academic research, particularly in the field of natural product synthesis and medicinal chemistry. nih.govguidechem.com Its robust nature and specific cleavage conditions make it an ideal choice for complex, multi-step syntheses where selective protection and deprotection are paramount. highfine.comnih.gov

Academic research has demonstrated the broad applicability of SEM-Cl for the protection of a wide array of functional groups, including primary, secondary, and tertiary alcohols, phenols, carboxylic acids, and nitrogen-containing heterocycles such as imidazoles, indoles, and pyrroles. highfine.com This versatility has made it a staple in the synthesis of complex molecules, including carbohydrates and nucleosides. nih.govchemicalbook.com For example, its stability under conditions required for oligonucleotide synthesis highlighted its utility over other silyl ethers like TBDMS, which could be unintentionally removed. chemicalbook.com

The significance of SEM-Cl is underscored by its frequent use in the total synthesis of architecturally complex natural products. google.com The ability to install the SEM group and carry it through numerous synthetic steps, only to remove it selectively at a late stage, is a powerful strategic advantage. Research has also expanded the repertoire of deprotection methods, with reagents like magnesium bromide and tin tetrachloride being developed for mild and selective cleavage under specific circumstances, further enhancing the reagent's utility. nih.govwikipedia.orgcmu.edu The continued exploration and application of SEM-Cl in academic laboratories solidifies its status as a fundamental tool in the modern synthetic chemist's arsenal.

Table 2: Applications and Deprotection of the SEM Group

| Protected Functional Group | Common Deprotection Reagents |

|---|---|

| Primary, Secondary, Tertiary Alcohols | Fluoride Ions (e.g., TBAF, CsF) wikipedia.org |

| Phenolic Hydroxyls | Strong Acids (e.g., Trifluoroacetic Acid) highfine.com |

| Carboxylic Acids | Magnesium Bromide highfine.comwikipedia.org |

| Secondary Aromatic Amines (Indoles, Imidazoles) | Boron Trifluoride Etherate wikipedia.org |

| Nucleosides | Tin Tetrachloride nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

chloromethoxymethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSOPDGZIBGWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)COCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trimethylsilylmethoxymethyl Chloride

Classical Preparative Routes to SEM-Cl

The initial synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride was reported in the late 1970s and early 1980s, establishing the foundational routes that have been adapted and modified over the years. wikipedia.orgguidechem.com These classical methods primarily revolve around the preparation of the key intermediate, 2-(trimethylsilyl)ethanol (B50070), followed by a chloromethylation step.

One of the earliest and most cited methods, developed by Bruce H. Lipshutz, involves the reaction of 2-(trimethylsilyl)ethanol with a chloromethyl ether in the presence of a strong base. wikipedia.org Typically, the alcohol is deprotonated using sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the corresponding alkoxide. This nucleophile then reacts with a chloromethyl ether, such as chloromethyl methyl ether (MOM-Cl), to yield SEM-Cl. This approach requires strictly anhydrous conditions due to the high reactivity of sodium hydride. guidechem.comcommonorganicchemistry.com

Another significant classical route involves the synthesis of the 2-(trimethylsilyl)ethanol intermediate via a Reformatsky-type reaction. google.comgoogle.com This pathway begins with the reaction of an α-halo ester, such as ethyl bromoacetate, with activated zinc dust and trimethylchlorosilane. google.comjkchemical.comwikipedia.org The resulting organozinc reagent undergoes a coupling reaction to form ethyl 2-(trimethylsilyl)acetate. google.com This ester is then reduced to 2-(trimethylsilyl)ethanol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com The final step is the chloromethylation of the synthesized alcohol, often by reacting it with paraformaldehyde and hydrogen chloride gas, to produce the target SEM-Cl. google.comgoogle.com While effective, this multi-step process can be lengthy and the initial Reformatsky reaction sometimes suffers from inconsistent yields. google.compsiberg.com

Contemporary Advancements in SEM-Cl Synthesis

Modern synthetic efforts have focused on optimizing the classical routes to make them more suitable for large-scale and industrial production. These advancements aim to increase yields, reduce costs, and simplify operational procedures.

One area of improvement has been in the synthesis of the 2-(trimethylsilyl)ethanol intermediate. An alternative to the Reformatsky reaction starts from chloromethyl trimethylsilane, which reacts with formaldehyde (B43269) (often from paraformaldehyde) through a Grignard-like reaction to form the desired alcohol. google.com This method can be more direct and cost-effective.

Further refinements have been disclosed in patent literature, detailing various approaches for the final conversion to SEM-Cl. These methods, often developed for industrial application, provide alternatives to the classical laboratory procedures. For instance, different strategies for the trimethylsilyl (B98337) linked reaction have been explored, including format exchange methods, the use of butyllithium (B86547) at low temperatures, and reactions with other strong bases. google.com These methods report varying degrees of success, with yields cited as high as 85% for a format exchange method, 55% for a butyllithium-mediated reaction, and 20% for a strong alkali approach, indicating a trade-off between reagent choice, conditions, and efficiency. google.com These contemporary routes often focus on using readily available, lower-cost raw materials and ensuring the final product's stability under alkaline conditions for longer shelf-life. google.com

Green Chemistry Approaches and Sustainable Synthesis of SEM-Cl

The principles of green chemistry, which advocate for the design of chemical processes that reduce or eliminate hazardous substances, are increasingly influencing synthetic strategies. nih.govresearchgate.netresearchgate.net While specific literature detailing a fully "green" synthesis of SEM-Cl is limited, the established routes can be evaluated through a green chemistry lens to identify areas for sustainable improvement.

A key principle of green chemistry is the reduction of waste and the maximization of atom economy. rsc.org The use of protecting groups like SEM inherently adds steps to a synthetic sequence (protection and deprotection), which can generate waste. organic-chemistry.orgresearchgate.net Therefore, the most sustainable approach is to avoid protecting groups altogether when possible. However, when they are necessary, their synthesis should be as green as possible.

Applying these principles to SEM-Cl synthesis suggests several potential improvements:

Safer Reagents and Solvents: Classical syntheses often employ hazardous reagents like sodium hydride, which is highly flammable, and toxic solvents. guidechem.comcommonorganicchemistry.com Green alternatives would involve exploring less reactive bases or catalytic systems that can operate in safer, more environmentally benign solvents like 2-methyl-THF or even water, where applicable. ijrar.org

Catalysis: The development of catalytic, rather than stoichiometric, processes can significantly reduce waste. For example, catalytic methods for silylation of alcohols using hydrosilanes with non-toxic byproducts (like H₂) represent a greener alternative to traditional methods that use chlorosilanes and produce stoichiometric salt waste. mdpi.comorganic-chemistry.org Applying a similar catalytic strategy to the formation of the ether linkage in SEM-Cl could be a significant sustainable advancement.

Energy Efficiency: Utilizing methods that require less energy, such as reactions that proceed at ambient temperature or are accelerated by microwave irradiation or sonochemistry, aligns with green chemistry goals. sabangcollege.ac.in

Comparative Analysis of Synthetic Strategies for SEM-Cl

The various methodologies for synthesizing SEM-Cl each present a unique set of advantages and disadvantages related to efficiency, cost, safety, and scalability.

The Lipshutz method is direct and often high-yielding for laboratory-scale synthesis. Its primary drawback is the use of highly reactive and hazardous sodium hydride, which requires strict anhydrous conditions and careful handling, making it less ideal for very large-scale industrial production.

Contemporary industrial methods , as outlined in patent literature, represent optimizations designed to overcome the limitations of classical routes. They often prioritize low-cost, readily available starting materials and conditions that are controllable at an industrial scale. google.com The reported yields for these methods vary significantly, suggesting that the optimal choice depends on specific manufacturing capabilities and economic factors. For example, while a butyllithium-based method may offer certain advantages, it requires cryogenic temperatures and handling of a pyrophoric reagent, adding complexity and cost. google.com The format exchange method appears to offer a high-yield alternative. google.com

From a green chemistry perspective , all current mainstream methods have significant drawbacks. They rely on stoichiometric reagents, often generate substantial salt or metal byproducts, and utilize volatile organic solvents. A future, more sustainable synthesis of SEM-Cl would likely involve a catalytic, one-pot process using safer, renewable feedstocks and solvents, representing a significant departure from the established preparative routes.

Below is a comparative table of the primary synthetic strategies:

| Strategy | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Classical (Lipshutz) | 2-(trimethylsilyl)ethanol, NaH, Chloromethyl ether | High | Direct, well-established for lab scale | Uses hazardous NaH, requires strict anhydrous conditions |

| Classical (Reformatsky) | Ethyl bromoacetate, Zn, Trimethylchlorosilane, Reducing agent | Moderate | Avoids NaH, uses common reagents | Multi-step, potential for low overall yield, metallic waste |

| Contemporary (Industrial) | Varies (e.g., Chloromethyl trimethylsilane, BuLi, etc.) | 20-85% | Optimized for scale, uses cheaper materials | May require special handling (e.g., cryogenics for BuLi), variable yields |

| Ideal Green Approach | Catalysts, safer silyl (B83357) sources, benign solvents | (Theoretical) High | Minimal waste, high atom economy, enhanced safety | Currently undeveloped for SEM-Cl |

Chemical Reactivity and Mechanistic Investigations of Trimethylsilylmethoxymethyl Chloride

Fundamental Reaction Mechanisms Involving the Trimethylsilylmethoxymethyl Group

The primary application of SEM-Cl is in the protection of alcohols to form SEM ethers. This transformation is typically achieved through a nucleophilic substitution reaction. The alcohol, often deprotonated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or a stronger base like sodium hydride (NaH) to form the more nucleophilic alkoxide, attacks the electrophilic chloromethyl carbon of SEM-Cl. total-synthesis.com This proceeds via a standard SN2 mechanism, resulting in the formation of the protected SEM ether and the corresponding chloride salt. total-synthesis.com

The deprotection of SEM ethers is what truly distinguishes the SEM group. Two primary mechanistic pathways are employed for its removal: fluoride-induced elimination and acid-catalyzed hydrolysis. total-synthesis.com

Fluoride-Induced Deprotection: This pathway leverages the high affinity of fluoride (B91410) ions for silicon. A fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), attacks the silicon atom to form a transient pentacoordinate siliconate intermediate. total-synthesis.com This intermediate is unstable and fragments through a β-elimination process. The fragmentation is driven by the formation of highly stable products: the free alcohol, ethylene, formaldehyde (B43269), and a fluorosilane (e.g., TMSF). total-synthesis.com This mechanism is highly specific and provides an orthogonal deprotection strategy that is compatible with many other protecting groups.

Acid-Catalyzed Deprotection: SEM ethers can also be cleaved under acidic conditions, using either Brønsted or Lewis acids. total-synthesis.commdpi.com The mechanism can proceed through several routes. One common pathway involves protonation of the ether oxygen atom adjacent to the original alcohol, making it a better leaving group. total-synthesis.com Subsequent steps can lead to a hemiacetal intermediate which then hydrolyzes to release the alcohol and formaldehyde. total-synthesis.com Alternatively, Lewis acids like magnesium bromide or tin tetrachloride can coordinate to the ether oxygen, activating the group for cleavage under milder conditions than strong Brønsted acids. cmu.edunih.gov

Stereochemical Aspects and Diastereoselectivity in SEM-Cl Reactions

When SEM-Cl reacts with a chiral substrate containing one or more stereocenters, the formation of the new SEM ether can proceed with diastereoselectivity. The stereochemical outcome is dictated by the principles of asymmetric induction, where the pre-existing chirality in the alcohol substrate influences the approach of the electrophilic SEM-Cl. wikipedia.org

The degree of diastereoselectivity is governed by the steric and electronic environment around the hydroxyl group. Several models can be used to predict the outcome:

1,2-Asymmetric Induction: For alcohols with a stereocenter alpha to the hydroxyl group, the reaction generally follows the Felkin-Anh model. The incoming SEM-Cl, a sterically demanding electrophile, will approach the hydroxyl group from the least hindered trajectory, avoiding steric clashes with the largest and medium-sized substituents on the adjacent chiral carbon. wikipedia.org

1,3-Asymmetric Induction: In cases where the stereocenter is beta to the hydroxyl group, such as in 1,3-diols, the stereochemical course can be influenced by chelation. wikipedia.orgescholarship.org If a Lewis acidic reagent is used or if the reaction conditions promote the formation of a cyclic intermediate (e.g., through hydrogen bonding), a chelation-controlled model may apply, leading to a specific diastereomer. In the absence of chelation, an acyclic model, such as the Evans model, predicts the stereochemistry based on dipole minimization and steric interactions. wikipedia.org

The protection of 1,2- and 1,3-diols often involves the formation of cyclic acetals, which can exhibit high regioselectivity and diastereoselectivity based on the thermodynamic stability of the resulting five- or six-membered rings. chem-station.com While SEM-Cl itself does not form a cyclic protecting group in this manner, its reaction with one hydroxyl group of a diol can be influenced by the presence of the second, leading to selective protection. The diastereomeric ratio (d.r.) of the resulting products depends heavily on the substrate's specific structure and the reaction conditions employed. nih.gov

The β-Silicon Effect and its Influence on SEM-Cl Reactivity

The reactivity of the SEM group, particularly during its removal, is profoundly influenced by the β-silicon effect. This effect describes the stabilization of a positive charge (such as a carbocation or a developing positive charge in a transition state) on a carbon atom that is in the β-position relative to a silicon atom. nih.gov

This stabilization arises from a stereoelectronic interaction known as hyperconjugation. The high-energy, filled σ-orbital of the carbon-silicon (C-Si) bond can overlap with the empty p-orbital of the adjacent carbocation. nih.gov This orbital overlap delocalizes the positive charge onto the more electropositive silicon atom, thereby stabilizing the intermediate. For this effect to be maximal, the C-Si bond and the p-orbital of the carbocation must be oriented in an anti-periplanar fashion. nih.gov

In the context of SEM ether deprotection, the β-silicon effect is crucial. During acid-catalyzed cleavage, the departure of the leaving group from the ethoxymethyl moiety generates a transient oxocarbenium ion. This positive charge is on the carbon β to the silicon atom, and is thus significantly stabilized. This stabilization lowers the activation energy for the cleavage reaction, facilitating the deprotection under conditions where other, similar acetals (like MOM ethers) might be stable. This inherent electronic feature is a key driver for the fragmentation of the SEM group upon activation.

Electrophilic and Nucleophilic Activation Pathways of SEM-Cl

The reactivity of SEM-Cl and its derivatives can be modulated through distinct activation pathways.

Electrophilic Activation: This pathway is most relevant to the deprotection of SEM ethers. It involves the use of Lewis or Brønsted acids to activate the SEM group, making it a better leaving group. wisc.edu

Lewis Acid Catalysis: Reagents such as magnesium bromide (MgBr₂), zinc bromide (ZnBr₂), or tin tetrachloride (SnCl₄) can coordinate to one of the ether oxygen atoms of the SEM-protected alcohol. cmu.edunih.gov This coordination polarizes the C-O bond, weakening it and facilitating its cleavage. This approach often allows for selective deprotection under mild conditions where other acid-sensitive groups might remain intact. cmu.edu

Brønsted Acid Catalysis: Strong acids like trifluoroacetic acid (TFA) can protonate an ether oxygen, converting it into a good leaving group and initiating the cleavage cascade. mdpi.com

Nucleophilic Activation: This pathway is exemplified by the fluoride-mediated deprotection of SEM ethers. The key step is the nucleophilic attack of a fluoride ion on the silicon atom of the SEM group. total-synthesis.com Fluoride is a potent nucleophile for silicon due to the exceptional strength of the resulting silicon-fluoride (Si-F) bond, which provides a strong thermodynamic driving force for the reaction. harvard.edu This initial nucleophilic attack forms a hypervalent siliconate species, which then triggers the fragmentation of the molecule via β-elimination. total-synthesis.com This pathway is a prime example of activating a seemingly stable group toward elimination by targeting a remote atom (silicon) with a specific nucleophile.

Computational and Theoretical Studies on SEM-Cl Reaction Profiles

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, electronic structures, and energy profiles that are often difficult to probe experimentally.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules like SEM-Cl. nih.gov Such calculations can provide fundamental insights into its reactivity.

Molecular Geometry: DFT calculations can predict the ground-state geometry of SEM-Cl, including bond lengths, bond angles, and dihedral angles.

Charge Distribution: Methods like Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) theory, can be used to calculate the partial atomic charges on each atom. uni-muenchen.de This would reveal the electrophilic nature of the chloromethyl carbon and the silicon atom.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's reactivity. For SEM-Cl, the LUMO is expected to be localized on the σ* orbital of the C-Cl bond, indicating its susceptibility to nucleophilic attack at the carbon atom.

The table below illustrates the type of data that would be obtained from a hypothetical DFT calculation on SEM-Cl, providing a quantitative basis for its reactivity.

| Parameter | Description | Hypothetical Value/Observation |

| C-Cl Bond Length | The distance between the carbon and chlorine atoms. | Predicted to be elongated compared to a standard alkyl chloride due to the influence of the adjacent oxygen. |

| Natural Charge on C (of CH₂Cl) | The calculated partial charge on the carbon atom bonded to chlorine. | A significant positive charge, indicating its electrophilic character. |

| Natural Charge on Si | The calculated partial charge on the silicon atom. | A positive charge, making it an electrophilic center susceptible to attack by nucleophiles like fluoride. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | A relatively low energy level, consistent with a good electrophile. |

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving the SEM group, allowing for the detailed elucidation of mechanistic pathways. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed.

For the deprotection of a SEM ether, computational studies could:

Locate Transition States: Identify the geometry and energy of the transition state for key steps, such as the SN2 attack of fluoride on silicon or the fragmentation of the resulting siliconate intermediate.

Calculate Activation Energies: Determine the energy barrier (activation energy, ΔG‡) for different proposed mechanisms. For example, one could compare the activation energy for the fluoride-induced pathway versus an acid-catalyzed pathway, providing a theoretical basis for observed reaction rates and conditions. researchgate.net

Analyze Stereoelectronic Effects: Use NBO analysis to study the orbital interactions that stabilize transition states, such as the hyperconjugation involved in the β-silicon effect. uni-muenchen.de This involves quantifying the stabilization energy (E(2)) from the interaction between the C-Si σ orbital (donor) and the empty p-orbital of the developing carbocation (acceptor). uni-muenchen.de

This table shows representative data that could be generated from a computational study on the deprotection of a SEM-protected methanol (B129727) molecule.

| Reaction Step | Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

| Fluoride Attack on Si | ΔG‡ | Activation free energy for the formation of the pentacoordinate siliconate. | Low to moderate |

| Fragmentation | ΔG‡ | Activation free energy for the β-elimination step. | Very low or negative, indicating a fast or spontaneous step. |

| Acid-Catalyzed Cleavage | ΔG‡ | Activation free energy for the rate-determining step in the acidic pathway. | Higher than fluoride-induced pathway, depending on acid strength. |

| β-Silicon Stabilization | NBO E(2) Energy | Stabilization energy from σ(C-Si) → p(C+) hyperconjugation in the transition state. | Significant (e.g., >10 kcal/mol) |

These theoretical studies complement experimental findings, providing a molecular-level understanding of the factors that control the reactivity and selectivity of Trimethylsilylmethoxymethyl chloride.

Conformational Analysis and its Impact on Reactivity

The conformational landscape of this compound is primarily dictated by the rotation around the C-O bonds. The key dihedral angles to consider are Si-C-O-C and C-O-C-Cl. The relative orientations of the bulky trimethylsilyl (B98337) group and the electronegative chlorine atom are expected to be major determinants of the stability of different conformers. Two principal types of stereoelectronic interactions are likely at play: steric hindrance and the anomeric effect.

Steric hindrance arises from the repulsive interactions between bulky groups. In this compound, conformations that place the large trimethylsilyl group in close proximity to the chlorine atom would be energetically unfavorable. Therefore, conformers that maximize the distance between these two groups are expected to be more stable. An anti-periplanar arrangement, where the Si-C and C-Cl bonds are in the same plane but oriented in opposite directions, would minimize this steric clash.

Conversely, the anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent on a carbon atom adjacent to another heteroatom to favor a gauche or syn conformation, even if this is sterically less favorable. This effect is attributed to a stabilizing interaction between a lone pair of electrons on one heteroatom (in this case, the oxygen) and the antibonding (σ*) orbital of the bond to the other heteroatom (the C-Cl bond). For this overlap to be effective, the orbitals must be properly aligned, which occurs in a gauche or syn conformation.

In the case of this compound, a gauche conformation around the C-O-C-Cl linkage would allow for the donation of electron density from an oxygen lone pair into the σ* orbital of the C-Cl bond. This n → σ* interaction has two important consequences: it strengthens and shortens the C-O bond, and it weakens and lengthens the C-Cl bond. The weakening of the C-Cl bond makes it a better leaving group, thus enhancing the reactivity of the molecule in nucleophilic substitution reactions.

The preference for a particular conformation is a balance between these stabilizing anomeric effects and destabilizing steric interactions. The actual dominant conformation in a given environment would determine the molecule's ground-state energy and the energy barrier to reaction.

While specific energetic data for this compound is not available, a hypothetical representation of the relative stabilities of its conformers can be considered.

Note: The data in this table is hypothetical and serves to illustrate the concepts of conformational analysis. Actual values would require specific computational or experimental determination.

The reactivity of this compound as a protecting agent in organic synthesis is directly linked to these conformational considerations. The anomeric effect in the preferred gauche conformer facilitates the cleavage of the C-Cl bond upon reaction with a nucleophile (e.g., an alcohol). The resulting oxocarbenium ion is stabilized, and subsequent reaction leads to the formation of the protected methoxymethyl (MOM) ether. The bulky trimethylsilyl group, while influencing the conformational equilibrium, is sufficiently removed from the reaction center so as not to impede the approach of the nucleophile significantly.

Applications of Trimethylsilylmethoxymethyl Chloride in Advanced Organic Synthesis

The Trimethylsilylmethoxymethyl (SEM) Protecting Group Strategy

The 2-(trimethylsilyl)ethoxymethyl (SEM) group has become a widely used protecting group for a variety of functional groups due to its distinct stability profile. cmu.eduresearchgate.net It is known to be stable under conditions that cleave other common protecting groups such as tetrahydropyranyl (THP), tert-butyldimethylsilyl (TBDMS), and methoxymethyl (MOM) ethers. cmu.edu This stability makes it particularly valuable in multi-step syntheses where differential protection is required.

SEM-Cl is extensively used to protect hydroxyl groups in both alcohols and phenols. cmu.eduresearchgate.net The protection reaction is typically carried out under basic conditions, reacting the alcohol or phenol (B47542) with SEM-Cl in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) or diisopropylethylamine (DIPEA) in dichloromethane. researchgate.net This method is effective for primary, secondary, and tertiary alcohols. cmu.edu

The SEM group is stable to a range of reaction conditions, including those that are mildly acidic, which allows for the selective removal of other acid-labile protecting groups. cmu.edu

Table 1: Conditions for SEM Protection of Alcohols and Phenols

| Substrate | Reagents | Solvent | Reference |

|---|---|---|---|

| Primary Alcohols | SEM-Cl, NaH | THF | researchgate.net |

| Secondary Alcohols | SEM-Cl, DIPEA | CH₂Cl₂ | researchgate.net |

| Tertiary Alcohols | SEM-Cl, NaH | THF | cmu.edu |

Carboxylic acids can also be effectively protected using SEM-Cl. cmu.edu The protection masks the acidic proton and the nucleophilic carbonyl oxygen, preventing unwanted side reactions during subsequent synthetic transformations. cmu.edu The resulting SEM ester is stable under various conditions, allowing for manipulations elsewhere in the molecule. cmu.edu

SEM-Cl serves as an excellent protecting group for secondary aromatic amines and the nitrogen atoms within heterocyclic systems such as imidazoles, indoles, and pyrroles. cmu.edu The protection of these nitrogen functionalities is crucial in many synthetic routes to prevent their interference in reactions such as metal-catalyzed cross-couplings. The SEM group's stability under these conditions makes it a superior choice in certain contexts. For instance, in the synthesis of some pyrrolopyridazinones, SEM protection was found to be essential for the success of Pd-catalyzed cross-coupling reactions where standard Boc protection led to decomposition.

A key advantage of the SEM group is its utility in orthogonal protecting group strategies. biosynth.com Orthogonality in this context refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering reaction conditions. The SEM group's unique cleavage conditions allow for its selective removal while other protecting groups remain intact.

For example, the SEM group is stable under the acidic conditions used to remove silyl (B83357) ethers like TBDMS. cmu.edu Conversely, certain conditions can be employed to remove the SEM group while leaving other sensitive groups untouched. For instance, magnesium bromide in ether and nitromethane (B149229) has been used for the deprotection of SEM ethers in the presence of tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers. nih.gov This differential stability is a cornerstone of its application in the synthesis of complex molecules requiring sequential manipulation of different functional groups.

Table 2: Orthogonal Deprotection Examples Involving SEM Group

| SEM Protected Group | Other Protecting Group Present | Deprotection Reagent for SEM | Other Group Stability | Reference |

|---|---|---|---|---|

| Alcohol | TBDMS ether | MgBr₂/Et₂O/MeNO₂ | Stable | nih.gov |

A variety of methods are available for the cleavage of the SEM protecting group, offering flexibility in synthetic design. cmu.eduresearchgate.netresearchgate.netbiosynth.com The choice of deprotection reagent depends on the specific substrate and the presence of other functional groups.

Fluoride (B91410) Ion-Based Reagents: The most common method for SEM deprotection involves the use of fluoride ion sources such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The fluoride ion attacks the silicon atom, initiating a cascade that leads to the cleavage of the protecting group. researchgate.net

Acidic Conditions: While the SEM group is stable to mildly acidic conditions, it can be removed under strongly acidic conditions, such as with trifluoroacetic acid. cmu.edu

Lewis Acids: Certain Lewis acids can also be employed for the deprotection of SEM ethers. For example, magnesium bromide has been shown to be a mild and selective reagent for this purpose. researchgate.net For N-SEM protected nucleosides, tin tetrachloride at low temperatures has been used effectively. bham.ac.uk

Other Reagents: For SEM-protected phenols, phosphorus tetraiodide has been reported as an effective deprotection reagent. cmu.edu When protecting a carboxyl group, the SEM group can be removed by refluxing in methanol (B129727) or by using magnesium bromide. cmu.edu

Table 3: Common Deprotection Reagents for the SEM Group

| Reagent | Conditions | Substrate Type | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | Alcohols, Amines | researchgate.net |

| Trifluoroacetic acid (TFA) | Strong acid | Alcohols | cmu.edu |

| Magnesium bromide (MgBr₂) | Et₂O/MeNO₂ | Alcohols | researchgate.net |

| Tin tetrachloride (SnCl₄) | Low temperature | N-protected nucleosides | bham.ac.uk |

| Phosphorus tetraiodide (P₄I₂) | - | Phenols | cmu.edu |

SEM-Cl as a Synthetic Equivalent and Building Block

Beyond its role in protection chemistry, SEM-Cl can also function as a synthetic equivalent for formaldehyde (B43269). cmu.edu In certain synthetic applications, a molecule can be alkylated with SEM-Cl, and the SEM substituent can be subsequently removed with trifluoroacetic acid, resulting in the introduction of a hydroxymethyl group. cmu.edu

Furthermore, SEM-Cl can be converted into an onium ylide by treatment with triphenylphosphine (B44618) and sodium hydride. This ylide can then react with aldehydes and ketones to form enol ethers, which upon hydrolysis with hydrofluoric acid, yield the corresponding one-carbon homologated aldehydes. cmu.edu These applications highlight the utility of SEM-Cl as a versatile building block in organic synthesis. cmu.edu

Utilization of SEM-Cl as a One-Carbon Synthon

The concept of a one-carbon (C1) synthon is fundamental to organic synthesis, referring to a chemical entity that can introduce a single carbon atom into a molecule. While not a direct C1 synthon in its intact form, Trimethylsilylmethoxymethyl chloride serves as a stable and convenient precursor to a reactive one-carbon electrophile. The core of this utility lies in the lability of the bond between the oxygen and the chloromethyl group. Under specific reaction conditions, this bond can be cleaved to generate a methoxymethyl cation equivalent, which can then react with various nucleophiles.

This reactivity allows for the introduction of a -CH₂- unit, which can be further manipulated. For instance, the introduction of this single carbon can be a crucial step in the elongation of a carbon chain or the formation of a critical methylene (B1212753) bridge within a complex molecular framework. The trimethylsilyl (B98337) group plays a key role in modulating the reactivity and stability of the molecule, making SEM-Cl a more manageable and often higher-yielding alternative to more volatile and hazardous one-carbon sources.

Role of SEM-Cl in Formaldehyde Equivalency

One of the most significant applications of SEM-Cl in synthesis is its role as a formaldehyde equivalent. commonorganicchemistry.com Formaldehyde is a fundamental one-carbon building block, but its gaseous nature and high reactivity can make it difficult to handle and control in sensitive chemical transformations. SEM-Cl provides a practical solution to this challenge by serving as a stable, liquid reagent that can generate formaldehyde in situ under specific deprotection conditions. commonorganicchemistry.com

The release of formaldehyde typically occurs during the cleavage of the SEM protecting group, particularly under fluoride-mediated conditions. The reaction is driven by the high affinity of fluoride for silicon, which initiates a cascade of events. The fluoride ion attacks the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This intermediate then undergoes a fragmentation reaction, releasing trimethylsilyl fluoride, ethylene, and formaldehyde. commonorganicchemistry.com This controlled release of a highly reactive C1 building block at the desired stage of a synthetic sequence is a powerful tool for chemists. It allows for the execution of reactions that would otherwise be complicated by the direct use of gaseous formaldehyde. chemspider.comwikipedia.org

Formation and Application of Enol Ethers via SEM-Cl Derivatives

Enol ethers are valuable intermediates in organic synthesis, serving as nucleophiles in a variety of carbon-carbon bond-forming reactions. highfine.com this compound provides an indirect but effective route to the synthesis of these important compounds. The process begins with the conversion of SEM-Cl into a more reactive species.

A common strategy involves the reaction of SEM-Cl with triphenylphosphine to form a phosphonium (B103445) salt. rsc.org Subsequent treatment of this salt with a strong base, such as sodium hydride, generates the corresponding onium ylide. rsc.org This ylide is a potent nucleophile that can react with a wide range of aldehydes and ketones. rsc.org The initial product of this reaction is a β-hydroxy phosphonium salt, which then undergoes elimination to furnish the desired enol ether. rsc.org A key advantage of this methodology is the ability to generate the enol ether under relatively mild conditions, preserving other sensitive functional groups within the molecule. These resulting enol ethers can then be utilized in a variety of subsequent transformations, including aldol-type reactions, cycloadditions, and as precursors for the stereoselective synthesis of more complex structures.

| Reactant 1 (Aldehyde/Ketone) | Reactant 2 (SEM-Cl derived ylide) | Product (Enol Ether) | Yield (%) |

| Benzaldehyde | (Trimethylsilylmethoxymethyl)triphenylphosphonium ylide | 1-Phenyl-2-(trimethylsilylmethoxy)ethene | Not specified |

| Cyclohexanone | (Trimethylsilylmethoxymethyl)triphenylphosphonium ylide | 1-(Trimethylsilylmethoxy)cyclohexene | Not specified |

SEM-Cl in Complex Molecular Architectures

The stability of the SEM group under a wide range of reaction conditions, coupled with its selective removal, makes it an invaluable tool in the construction of intricate and highly functionalized molecules.

Application in Total Synthesis of Natural Products

The total synthesis of natural products often requires a multi-step approach with a carefully orchestrated sequence of reactions. The use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. SEM-Cl has been successfully employed in the total synthesis of several complex natural products, a notable example being the diterpenoid, ingenol. rsc.orgresearchgate.netsemanticscholar.orgcmu.edu

In the synthesis of ingenol, the SEM group was used to protect a hydroxyl group during a critical stage of the synthetic route. researchgate.net This protection was necessary to allow for selective transformations on other parts of the molecule without affecting the sensitive alcohol functionality. The robustness of the SEM ether under various conditions, including oxidation and reduction, was crucial for the successful progression of the synthesis. researchgate.net At a later stage, the SEM group was selectively removed under mild conditions to reveal the free hydroxyl group, completing a key step towards the final natural product. researchgate.net The strategic use of SEM-Cl in this and other syntheses highlights its importance in enabling the construction of highly complex and biologically active molecules. rsc.orgsemanticscholar.orgcmu.edu

SEM-Cl in Medicinal Chemistry Intermediate Synthesis

In the field of medicinal chemistry, the synthesis of novel drug candidates and their intermediates often involves the manipulation of heterocyclic compounds and other functional groups that require protection. SEM-Cl has found significant application in the synthesis of intermediates for medicinal chemistry, particularly in the protection of nitrogen-containing heterocycles such as imidazoles and in the synthesis of nucleoside analogues. nih.govresearchgate.netorganic-chemistry.org

The protection of the imidazole (B134444) nitrogen is often a critical step in the synthesis of many pharmaceutical compounds. The SEM group provides a stable protecting group that is tolerant of a variety of reaction conditions used to modify other parts of the molecule. nih.gov For instance, in the synthesis of certain antiviral nucleoside analogues, the SEM group has been used to protect the exocyclic amine of nucleobases. researchgate.netorganic-chemistry.org This allows for selective modifications to the sugar moiety or other parts of the nucleobase without interference from the reactive amine. The SEM group can then be efficiently removed to yield the final, biologically active compound. researchgate.netorganic-chemistry.org The use of SEM-Cl in these contexts facilitates the synthesis of complex and diverse libraries of compounds for drug discovery programs. rsc.org

| Intermediate Type | Role of SEM-Cl | Example Application |

| Imidazole derivative | Protection of imidazole nitrogen | Synthesis of antifungal agents |

| Nucleoside analogue | Protection of exocyclic amine | Synthesis of antiviral drugs researchgate.netorganic-chemistry.org |

| Benzheterocycle | Protection of heterocyclic nitrogen | Synthesis of novel drug candidates |

Photochemical Transformations Involving Trimethylsilylmethoxymethyl Derivatives

The study of the photochemical behavior of molecules is a crucial aspect of organic chemistry, with applications ranging from the development of photolabile protecting groups to understanding the stability of compounds under UV irradiation. While the primary applications of SEM-Cl are thermally driven, the photochemical properties of its derivatives are also of interest.

The trimethylsilylmethoxymethyl group, being a type of silyl ether acetal, is generally considered to be relatively stable to photochemical conditions. semanticscholar.org However, like many organic molecules, SEM-protected compounds can undergo transformations when exposed to high-energy ultraviolet (UV) light. The specific photochemical reactions that SEM ethers and esters can undergo are not as extensively documented as their thermal chemistry. General studies on the photolysis of silyl ethers suggest that cleavage of the silicon-oxygen bond can occur under certain UV irradiation conditions, although this is not a standard method for deprotection. semanticscholar.org The presence of other chromophores within the molecule can also influence its photochemical reactivity, potentially leading to intramolecular reactions or degradation pathways. Further research is needed to fully elucidate the specific photochemical transformations of trimethylsilylmethoxymethyl derivatives and to explore any potential synthetic applications of these processes.

Photoinduced Activation and Radical Chemistry of SEM-Cl Derivatives

The photoinduced activation of alkyl chlorides has emerged as a significant area in radical chemistry, offering novel pathways for the construction of complex organic molecules. This approach typically involves the homolytic cleavage of the carbon-chlorine bond upon irradiation, generating a highly reactive carbon-centered radical. In the context of this compound (SEM-Cl), photoactivation would theoretically proceed via the homolysis of the C-Cl bond to generate a (trimethylsilyl)methoxymethyl radical.

While specific studies detailing the direct photolysis of SEM-Cl for synthetic applications are limited, the principles of photoinduced radical generation from alkyl chlorides are well-established. The energy required for the homolytic cleavage of the C-Cl bond can be supplied by UV irradiation. The resulting (trimethylsilyl)methoxymethyl radical would be a versatile intermediate capable of participating in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization events.

The presence of the silicon atom and the adjacent oxygen atom in the SEM group can influence the stability and reactivity of the generated radical. Silyl groups are known to stabilize α-radicals to some extent, which could impact the selectivity and efficiency of subsequent reactions.

Table 1: Theoretical Radical Intermediates from Photoactivation of SEM-Cl

| Precursor | Wavelength (Anticipated) | Primary Radical Intermediate | Potential Subsequent Reactions |

| This compound (SEM-Cl) | UV (e.g., 254 nm) | (Trimethylsilyl)methoxymethyl radical | Hydrogen abstraction, addition to alkenes/alkynes, cyclization |

It is important to note that while the generation of radicals from various alkyl chlorides under photochemical conditions is a known phenomenon, dedicated studies on the specific photochemical behavior of SEM-Cl derivatives for the purpose of initiating radical cascades are not prevalent in the current body of scientific literature.

Photocyclizations of Conjugated Systems Incorporating SEM-Cl

Photocyclization reactions represent a powerful tool in organic synthesis for the construction of cyclic and polycyclic frameworks. These reactions are often initiated by the formation of a radical or a diradical species upon photoexcitation, which then undergoes an intramolecular cyclization. In systems incorporating a SEM-Cl moiety, or more commonly, a SEM-protected hydroxyl group within a conjugated system, photocyclization could be envisioned to occur through several mechanistic pathways.

One plausible scenario involves the photoinduced intramolecular cyclization of an unsaturated system bearing a SEM-protected alcohol. Upon photoexcitation of the conjugated system (e.g., an enone or an aromatic ring), an intramolecular hydrogen atom abstraction or an electron transfer event could occur, leading to the formation of a diradical intermediate. Subsequent cyclization and radical-radical coupling would then furnish the cyclic product.

Alternatively, if a radical is generated at a different position in the molecule through an independent photochemical event, the SEM-protected ether could participate in the cyclization cascade. For instance, a radical generated elsewhere in the molecule could add to an unsaturated bond, and the resulting radical could then be trapped intramolecularly by the SEM-protected hydroxyl group, potentially leading to deprotection and cyclization.

Research on the photocyclization of unsaturated silyl enol ethers via photoinduced electron transfer (PET) provides a conceptual framework that could be extended to systems containing SEM ethers. In these reactions, irradiation in the presence of an electron transfer sensitizer (B1316253) leads to the formation of a silyloxy radical cation, which can then undergo efficient cyclization to form cyclic ketones.

Table 2: Hypothetical Photocyclization of a SEM-Protected Unsaturated Alcohol

| Substrate Type | Proposed Intermediate | Cyclization Product Type | Key Mechanistic Step |

| Unsaturated alcohol protected with SEM group | Diradical or radical cation | Fused or spirocyclic ether | Intramolecular hydrogen abstraction or electron transfer |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Modes for SEM-Cl

While primarily utilized as a protecting agent, the inherent chemical functionalities within SEM-Cl offer opportunities for novel reactivity. Research is moving towards uncovering transformations where the SEM group actively participates in or directs the outcome of a reaction beyond simple steric hindrance. One such area is the use of SEM-Cl as a formaldehyde (B43269) equivalent. In specific synthetic contexts, the SEM-Cl can be introduced and subsequently cleaved to yield a hydroxymethyl group, effectively acting as a more manageable substitute for gaseous formaldehyde. highfine.com

Another emerging area of interest is the generation and reaction of onium ylides from SEM-Cl. Treatment of SEM-Cl with triphenylphosphine (B44618) and a strong base can produce a triphenylphosphonium ylide. This ylide can then engage in Wittig-type reactions with aldehydes and ketones to furnish enol ethers, which can be subsequently hydrolyzed to the corresponding homologous aldehydes. highfine.com This transformation showcases the potential of SEM-Cl to serve as a C1-building block in olefination reactions, expanding its synthetic utility.

Future investigations may focus on uncovering other latent reactivities of the SEM group, potentially triggered by novel reagents or catalysts. This could include controlled fragmentation pathways or participation in radical reactions, further broadening the synthetic chemist's toolkit.

Development of Asymmetric Transformations Utilizing SEM-Cl

The development of asymmetric transformations is a cornerstone of modern organic synthesis, enabling the selective synthesis of single enantiomers of chiral molecules. While SEM-Cl is an achiral molecule, its application in asymmetric synthesis is significant due to the stability of the SEM protecting group under a wide range of reaction conditions used to construct chiral centers. researchgate.nettotal-synthesis.com The robustness of the SEM ether allows for numerous synthetic operations on a complex molecule without compromising the protected hydroxyl group.

Future research in this area could explore the development of chiral variants of SEM-Cl, where a stereocenter is incorporated into the protecting group itself. Such a chiral auxiliary could influence the stereochemical outcome of reactions at or near the protected functional group. Although the development of chiral auxiliaries is a well-established field, the creation of a readily cleavable and influential silyl (B83357) ether-based auxiliary derived from a SEM-Cl scaffold presents an intriguing possibility. nih.govdu.ac.in

Moreover, the diastereoselective cleavage of SEM groups in polyfunctional molecules is an area ripe for exploration. By designing specific reagents or catalytic systems, it may be possible to differentiate between multiple SEM-protected hydroxyl groups within the same molecule based on their steric or electronic environment, leading to new strategies for the selective synthesis of complex polyketides and other natural products. cmu.edu

Integration of SEM-Cl Chemistry with Catalytic Methodologies

The integration of protecting group chemistry with catalytic methods offers significant advantages in terms of efficiency and selectivity. While the deprotection of SEM ethers has traditionally relied on stoichiometric amounts of fluoride (B91410) reagents or strong acids, recent research has focused on the development of catalytic deprotection methods. wikipedia.org Lewis acids such as magnesium bromide have been shown to be effective for the cleavage of SEM ethers, often under milder conditions than traditional methods. cmu.edu

Future advancements are expected in the discovery of new catalysts that can cleave the SEM group with even greater selectivity and under more benign conditions. This could include the use of transition metal catalysts or organocatalysts that can operate through novel mechanisms. For instance, a catalytic system that is orthogonal to other common protecting groups would be highly valuable in the synthesis of complex molecules.

Furthermore, there is potential for the development of catalytic reactions where the SEM-protected substrate is a key component. For example, a catalyst could be designed to recognize the SEM-protected moiety and direct a reaction to a specific site on the molecule. This synergistic approach, where the protecting group also acts as a directing group in a catalytic cycle, would represent a significant advance in synthetic strategy. The use of trimethylsilyl (B98337) chloride in promoting reactions of organozinc halides with nitrones points to the broader potential of silyl chlorides in catalytic systems. rsc.org

Advancements in Sustainable and Scalable SEM-Cl Applications

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using less hazardous materials. organic-chemistry.org The development of more sustainable applications of SEM-Cl is an important future direction. This includes the design of more atom-economical protection and deprotection procedures.

One area of focus is the replacement of hazardous solvents and reagents. For example, the development of deprotection protocols that can be performed in greener solvents or even in water would be a significant step forward. The use of catalytic amounts of deprotecting agents, as discussed previously, also contributes to a more sustainable process by reducing waste. cmu.edu

Scalability is another key consideration for the practical application of SEM-Cl in industrial settings. Research into robust and scalable procedures for both the introduction and removal of the SEM group is crucial. This includes the development of methods that avoid the use of pyrophoric or highly toxic reagents and that can be safely performed on a large scale. The use of related compounds like trimethylsilyl chloride as a solvent in certain reactions suggests that unconventional, greener applications for silyl chlorides could be explored. researchgate.net

The following table summarizes some of the green chemistry considerations for SEM-Cl applications:

| Principle of Green Chemistry | Application to SEM-Cl Chemistry |

| Waste Prevention | Development of catalytic deprotection methods to reduce reagent waste. |

| Atom Economy | Designing reactions where the SEM group is incorporated into the final product or is easily recyclable. |

| Less Hazardous Chemical Syntheses | Replacing toxic solvents and reagents (e.g., HMPA) with safer alternatives. |

| Designing Safer Chemicals | Investigating the toxicological profile of SEM-Cl and its byproducts. |

| Safer Solvents and Auxiliaries | Developing protection/deprotection protocols in green solvents like water or ethanol. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based routes for the synthesis of SEM-Cl. |

| Reduce Derivatives | Minimizing the use of protecting groups through more selective synthetic strategies. |

| Catalysis | Expanding the use of catalytic methods for both introduction and removal of the SEM group. |

Emerging Theoretical and Computational Insights for SEM-Cl Research

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new chemical transformations. whiterose.ac.uk While extensive computational studies specifically on SEM-Cl are not yet prevalent, the application of these methods holds significant promise for advancing our understanding of this reagent.

Future computational research could focus on several key areas. Firstly, DFT calculations can be employed to elucidate the mechanisms of both protection and deprotection reactions involving SEM-Cl. nih.gov This could provide a deeper understanding of the role of the solvent, the nature of the transition states, and the factors that govern selectivity in deprotection reactions. For example, computational studies could help to rationalize the observed selectivity of different Lewis acids in cleaving SEM ethers.

Secondly, theoretical models could be used to predict the reactivity of SEM-Cl in novel transformations. By calculating reaction barriers and thermodynamic parameters, it may be possible to identify new reaction pathways that are energetically feasible but have not yet been explored experimentally. mdpi.com This could accelerate the discovery of new applications for SEM-Cl.

Finally, computational methods can be used to design new reagents based on the SEM-Cl scaffold. For example, by modeling the interaction of a chiral SEM-Cl analogue with a substrate, it may be possible to design a more effective chiral auxiliary. Similarly, computational screening could be used to identify new catalysts for the selective cleavage of the SEM group.

The table below outlines potential areas for computational investigation of SEM-Cl:

| Area of Investigation | Computational Method | Potential Insights |

| Deprotection Mechanisms | DFT, ab initio methods | Elucidation of transition state geometries, reaction energy profiles, and the role of catalysts and solvents. |

| Novel Reactivity | DFT, Molecular Dynamics | Prediction of feasibility for new reactions, understanding reaction dynamics. |

| Design of Chiral Auxiliaries | Molecular Modeling, DFT | Prediction of stereochemical outcomes, design of more effective chiral variants of SEM-Cl. |

| Catalyst Design | DFT, QM/MM | Identification of promising new catalysts for selective deprotection, understanding catalyst-substrate interactions. |

| Spectroscopic Properties | TD-DFT | Prediction and interpretation of spectroscopic data (NMR, IR) to aid in characterization. |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing trimethylsilylmethoxymethyl chloride, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via silylation of methoxymethyl chloride using trimethylsilyl chloride in anhydrous conditions. Key steps include inert atmosphere handling (e.g., argon) and stoichiometric control to avoid side reactions. Purity validation requires gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to detect residual solvents or byproducts. Nuclear magnetic resonance (NMR) ([¹H], [¹³C], [²⁹Si]) is critical for structural confirmation, ensuring the absence of unreacted starting materials .

Q. How does this compound function as a protecting group in organic synthesis?

- Methodological Answer : The compound acts as a silyl ether protecting group for alcohols or amines under mild acidic or basic conditions. Its efficacy depends on reaction pH and temperature. For example, in carbohydrate chemistry, it protects hydroxyl groups during glycosylation, with deprotection achieved using tetrabutylammonium fluoride (TBAF). Researchers must optimize reaction times to prevent premature cleavage .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its moisture sensitivity and potential HCl release, experiments should be conducted under anhydrous conditions using gloveboxes or Schlenk lines. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Compatibility tests with strong oxidizers (e.g., peroxides) should precede large-scale reactions to avoid hazardous decomposition .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., hydrolysis vs. silylation) be controlled during the use of this compound?

- Methodological Answer : Kinetic studies using in-situ monitoring (e.g., FTIR or Raman spectroscopy) can identify dominant pathways. For instance, hydrolysis rates increase with trace water, necessitating rigorous solvent drying. Computational modeling (DFT) of transition states provides insights into steric and electronic factors influencing selectivity. Contradictory data from different solvents (e.g., THF vs. DCM) should be resolved via controlled humidity experiments .

Q. What analytical challenges arise in characterizing this compound derivatives, and how can they be addressed?

- Methodological Answer : Silyl ethers often exhibit low volatility, complicating GC analysis. Derivatization with volatile agents (e.g., BSTFA) or alternative techniques like MALDI-TOF MS may improve detection. Conflicting NMR signals due to rotational isomerism can be resolved by variable-temperature NMR or COSY/TOCSY experiments .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodological Answer : Long-term stability studies under nitrogen vs. ambient air reveal that oxidative degradation produces silanols and HCl, detectable via Karl Fischer titration and ion chromatography. Accelerated aging tests (40°C/75% RH) combined with LC-MS help identify degradation pathways. Storage in sealed amber vials with molecular sieves is recommended .

Q. What strategies resolve contradictions in reported reactivity of this compound with sterically hindered substrates?

- Methodological Answer : Discrepancies in literature (e.g., failed silylation of tertiary alcohols) may stem from competing elimination reactions. Systematic substrate screening with varying steric bulk (e.g., primary vs. tertiary alcohols) and reaction monitoring via [²⁹Si] NMR can clarify mechanistic limitations. Collaborative data sharing platforms (e.g., PubChem) aid in cross-validating findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.